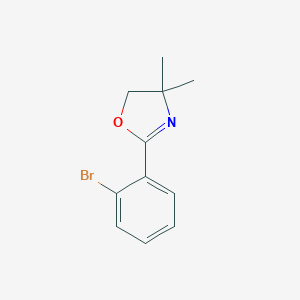

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Beschreibung

The exact mass of the compound 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCYXINIUJNTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186336 | |

| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32664-13-4 | |

| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032664134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32664-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(2-bromophenyl)oxazolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of 2-(2-bromophenyl)oxazolines. These heterocyclic compounds serve as pivotal intermediates in modern organic synthesis, primarily due to the strategic placement of a bromine atom on the phenyl ring, which acts as a versatile handle for a wide array of cross-coupling reactions. This document details the most effective and commonly employed synthetic methodologies, including the dehydrative cyclization of N-(β-hydroxyethyl)-2-bromobenzamides and the direct reaction of 2-bromobenzonitriles with amino alcohols. We offer an in-depth analysis of the causality behind experimental choices, step-by-step protocols, and a thorough guide to the structural elucidation of the target compound using contemporary spectroscopic techniques. The aim is to equip researchers and drug development professionals with the requisite knowledge to efficiently synthesize, verify, and utilize this valuable building block in their research endeavors.

Introduction: The Significance of the Oxazoline Scaffold

2-Oxazolines are five-membered heterocyclic compounds that are integral to numerous areas of chemical science.[1][2] Their prevalence stems from their roles as:

-

Synthetic Intermediates: The oxazoline ring is a stable moiety that can be carried through multiple synthetic steps.[3][4]

-

Protecting Groups: They are frequently used to protect carboxylic acids.[1]

-

Chiral Ligands: Chiral oxazolines, particularly bis(oxazolines) (BOX), are foundational ligands in asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules.[5]

-

Bioactive Scaffolds: The oxazoline ring is a feature in a variety of natural products and medicinally active compounds.[3]

The subject of this guide, 2-(2-bromophenyl)oxazoline, combines the stability and synthetic utility of the oxazoline ring with the reactivity of an aryl bromide. This specific arrangement makes it an exceptionally valuable precursor for generating molecular diversity. The carbon-bromine bond serves as a key functional group for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, alkyl, and amine substituents, thereby building complex molecular architectures.[6][7][8]

Synthetic Methodologies for 2-(2-bromophenyl)oxazolines

The construction of the 2-aryl-oxazoline ring is typically achieved through cyclization reactions. The two most prominent and reliable routes for synthesizing 2-(2-bromophenyl)oxazoline are detailed below.

Route A: Dehydrative Cyclization of N-(β-hydroxyethyl)-2-bromobenzamide

This is arguably the most common and robust method, involving a two-step sequence: formation of a β-hydroxy amide intermediate, followed by a dehydrative cyclization.[3][9]

-

Step 1: Amide Formation: The synthesis begins with the acylation of a 2-amino alcohol (e.g., 2-aminoethanol) with 2-bromobenzoic acid or its more reactive derivative, 2-bromobenzoyl chloride. The use of the acyl chloride is often preferred for its higher reactivity, leading to faster reaction times and higher yields.

-

Step 2: Dehydrative Cyclization: The crucial ring-closing step involves the removal of a molecule of water from the N-(β-hydroxyethyl)-2-bromobenzamide intermediate. Several reagents can effect this transformation, with the choice often depending on the desired reaction conditions (mildness, scale) and substrate tolerance.

-

Thionyl Chloride (SOCl₂): A highly effective and common reagent. It activates the hydroxyl group by converting it into a chlorosulfite ester, a superb leaving group. Subsequent intramolecular nucleophilic attack by the amide oxygen displaces the leaving group, forming the oxazoline ring.[10][11] This method is high-yielding but requires careful handling of the corrosive reagent.

-

Triflic Acid (TfOH): A strong Brønsted acid that promotes dehydration by protonating the hydroxyl group, turning it into a good leaving group (water).[9][12] This method is notable for generating water as the only byproduct, aligning with green chemistry principles.[9]

-

Other Reagents: A variety of other dehydrating agents like the Burgess reagent, phosphorus-based reagents (e.g., PPh₃/DEAD), and molybdenum catalysts have also been reported for oxazoline synthesis, each with specific advantages.[3][13]

-

The workflow for this synthetic route is illustrated below.

Caption: Synthetic workflow for Route A.

Route B: Direct Cyclization from 2-Bromobenzonitrile

This route offers a more convergent approach, forming the oxazoline ring in a single step from a nitrile and a 2-amino alcohol.[14]

The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which activates the nitrile carbon towards nucleophilic attack by the hydroxyl group of the amino alcohol.[15] The subsequent intramolecular attack by the amino group forms the final heterocyclic ring. This method is advantageous as it avoids the pre-formation of the amide intermediate. However, it often requires higher temperatures (e.g., refluxing chlorobenzene) and strictly anhydrous conditions to be effective.[15]

Comparison of Synthetic Conditions

The choice of synthetic route depends on factors such as starting material availability, desired scale, and tolerance of functional groups. The table below summarizes typical conditions for the key cyclization step.

| Method | Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference(s) |

| Dehydrative Cyclization (Amide) | Thionyl Chloride (SOCl₂) | Chloroform (CHCl₃) | Reflux | ~84% | [10] |

| Dehydrative Cyclization (Amide) | Triflic Acid (TfOH) | 1,2-Dichloroethane | 80 °C | High | [9] |

| Direct Cyclization (Nitrile) | Zinc Chloride (ZnCl₂) | Chlorobenzene | Reflux | Good | [14][15] |

Detailed Experimental Protocol: Synthesis via Amide Cyclization

This protocol describes the synthesis of 2-(2-bromophenyl)oxazoline from N-(β-hydroxyethyl)-2-bromobenzamide using thionyl chloride, a method noted for its high yield and reliability.[10]

Step 1: Synthesis of N-(β-hydroxyethyl)-2-bromobenzamide

-

To a stirred solution of 2-aminoethanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of 2-bromobenzoyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Cyclization to 2-(2-bromophenyl)oxazoline

-

Dissolve the N-(β-hydroxyethyl)-2-bromobenzamide (1.0 eq) in anhydrous chloroform.

-

Add thionyl chloride (1.5 eq) dropwise to the solution at room temperature. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress should be monitored by TLC.

-

Cool the reaction to room temperature and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(2-bromophenyl)oxazoline as a pure compound.

Structural Characterization

Unambiguous confirmation of the synthesized 2-(2-bromophenyl)oxazoline structure is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[16]

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. The aromatic protons on the bromophenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The two methylene (-CH₂-) groups of the oxazoline ring appear as two distinct triplets (or more complex multiplets depending on chirality) between δ 3.8 and 4.5 ppm.[17][18][19]

-

¹³C NMR: The carbon spectrum shows a characteristic signal for the imine carbon (C=N) of the oxazoline ring around δ 164-168 ppm. The aromatic carbons appear in the δ 120-135 ppm region, and the two methylene carbons of the oxazoline ring resonate at approximately δ 55 and δ 67 ppm.[2][20]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): ESI-MS or GC-MS will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), separated by 2 m/z units and with nearly equal intensity.[21]

-

Fragmentation: Common fragmentation pathways for 2-aryl-oxazolines involve cleavages of the oxazoline ring, leading to characteristic fragment ions.[22][23]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=N Stretch: A strong absorption band between 1640-1670 cm⁻¹ is indicative of the imine double bond in the oxazoline ring.[24]

-

C-O Stretch: A strong band is typically observed around 1250 cm⁻¹ corresponding to the C-O single bond within the ring.

-

Aromatic C-H: Bends and stretches for the aromatic ring are observed in their typical regions.

Summary of Characteristic Spectroscopic Data

| Technique | Feature | Typical Value / Observation | Reference(s) |

| ¹H NMR | Aromatic protons | δ 7.2-7.8 ppm (multiplet) | [17][18] |

| Oxazoline CH₂ (N-CH₂) | δ ~4.3-4.5 ppm (triplet) | [17][18] | |

| Oxazoline CH₂ (O-CH₂) | δ ~3.9-4.1 ppm (triplet) | [17][18] | |

| ¹³C NMR | Imine Carbon (C=N) | δ ~165 ppm | [2][20] |

| Aromatic Carbons | δ 120-135 ppm | [2][20] | |

| Oxazoline CH₂ (N-CH₂) | δ ~67 ppm | [2][20] | |

| Oxazoline CH₂ (O-CH₂) | δ ~55 ppm | [2][20] | |

| MS (ESI/GC) | Molecular Ion | [M+H]⁺ or M⁺ showing isotopic pattern for Bromine (¹:¹ ratio) | |

| IR | C=N Stretch | 1640-1670 cm⁻¹ (strong) | [19][24] |

Applications in Cross-Coupling Reactions

The primary synthetic value of 2-(2-bromophenyl)oxazoline lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond is an ideal site for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the construction of C-C and C-N bonds.[7] This transforms the simple starting material into a diverse array of more complex, functionalized biaryl compounds and other derivatives, which are of high interest in medicinal chemistry and materials science.[6][8]

Caption: Suzuki cross-coupling reaction using 2-(2-bromophenyl)oxazoline.

Conclusion

2-(2-bromophenyl)oxazoline is a highly valuable and versatile building block in organic synthesis. Its preparation is readily achievable through well-established, high-yielding synthetic routes, most notably the dehydrative cyclization of the corresponding N-(β-hydroxyethyl)amide. The structure of the final product can be confidently confirmed using a standard suite of spectroscopic techniques, including NMR, MS, and IR. The strategic presence of the aryl bromide functionality provides a gateway for extensive molecular elaboration via cross-coupling chemistry, cementing its role as a key intermediate for professionals in academic research and the pharmaceutical industry.

References

- Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline. Chemical Journal of Chinese Universities.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem.

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]

-

Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Available at: [Link]

-

Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Publishing. Available at: [Link]

-

One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC - NIH. Available at: [Link]

-

Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. NIH. Available at: [Link]

-

Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h). ResearchGate. Available at: [Link]

-

Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. Available at: [Link]

-

Synthesis of 2-phenyl-2-oxazoline. PrepChem.com. Available at: [Link]

-

2-[2-(p-Bromophenyl)-2-hydroxyl]ethenyl-4,4-dimethyl-2-oxazoline. SpectraBase. Available at: [Link]

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC - NIH. Available at: [Link]

-

Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. MDPI. Available at: [Link]

-

2-Phenyl-2-oxazoline | C9H9NO | CID 244030. PubChem - NIH. Available at: [Link]

- WO2010015211A1 - Synthesis of oxazoline compounds. Google Patents.

-

ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. Available at: [Link]

-

Gas-phase reactivity of protonated 2-oxazoline derivatives: Mass spectrometry and computational studies. ResearchGate. Available at: [Link]

-

Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. RSC Publishing. Available at: [Link]

-

1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts. ResearchGate. Available at: [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. NIH. Available at: [Link]

-

Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

Oxazoles and Oxazolines in Organic Synthesis. ResearchGate. Available at: [Link]

-

Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. PMC - PubMed Central. Available at: [Link]

-

Thionation of Poly(2-ethyl-2-oxazoline) and Its Effect on Solubility and Cloud Point. MDPI. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

-

FT-IR spectrum of poly(2-ethyl-2-oxazoline) at 70 uC and 16 MPa. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline [cjcu.jlu.edu.cn]

- 11. Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03910A [pubs.rsc.org]

- 12. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]

- 14. 2-Oxazoline synthesis [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS number

An In-Depth Technical Guide to 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS: 32664-13-4)

Introduction

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, identified by the CAS Number 32664-13-4, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1][2] As a member of the 2-oxazoline class, this molecule serves as a versatile and strategically important synthetic intermediate. Its structure combines two key features that make it valuable for researchers and drug development professionals: the 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring and a synthetically labile 2-bromophenyl substituent.

The oxazole and its dihydro-derivative, oxazoline, are prevalent scaffolds in numerous biologically active compounds and natural products, recognized for their roles as pharmacophores and bioisosteres.[3][4][5] Concurrently, the bromine atom on the phenyl ring provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the late-stage diversification of molecular scaffolds, a crucial strategy in the generation of compound libraries for high-throughput screening and lead optimization. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, its applications in drug discovery, and essential safety information.

Part 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational to its effective use in a research setting. The key identifiers and properties for 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole are summarized below.

Sources

- 1. 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | 32664-13-4 [b2b.sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. This heterocyclic compound serves as a pivotal intermediate in modern organic synthesis, particularly in the construction of complex biaryl structures prevalent in many pharmaceutical agents. The strategic placement of the bromine atom ortho to the oxazoline ring offers a unique handle for a variety of cross-coupling and metalation reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of the Oxazoline Moiety

The 4,4-dimethyl-4,5-dihydro-1,3-oxazoline ring is a cornerstone in synthetic organic chemistry, primarily for its role as a powerful directing group and a stable protecting group for carboxylic acids.[1] Its ability to coordinate with organometallic reagents facilitates regioselective functionalization of aromatic systems, a critical step in the synthesis of complex molecules.[2] In the context of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, the oxazoline ring not only activates the ortho position for metalation but also provides a scaffold for subsequent chemical transformations. The presence of the ortho-bromine atom introduces a reactive site for palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of polysubstituted biaryl compounds.[2][3] These biaryl motifs are integral to a wide array of medicinally active compounds, including anti-inflammatory drugs and angiotensin II receptor antagonists.[4][5]

Synthesis and Characterization

The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is typically achieved through the condensation of a 2-bromophenyl precursor with 2-amino-2-methyl-1-propanol. The choice of precursor and cyclization agent can be adapted to optimize yield and purity.

Synthetic Pathways

Two primary, reliable routes for the synthesis are presented below. The first involves the direct condensation of 2-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by cyclization. A second, often higher-yielding method, proceeds via the corresponding N-(2-hydroxy-1,1-dimethylethyl)-2-bromobenzamide intermediate, which is then cyclized using a dehydrating agent like thionyl chloride.[6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline [cjcu.jlu.edu.cn]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the synthetic building block, 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS No: 32664-13-4). As a valuable intermediate in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions, rigorous structural confirmation is paramount. This document details the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section explains the causality behind the spectroscopic signatures, provides standardized protocols for data acquisition, and presents a detailed interpretation of the spectral features. The integrated approach described herein serves as a self-validating system for the unambiguous identification and quality assessment of this compound.

Introduction and Molecular Structure

2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound featuring a brominated aromatic ring attached to a dihydrooxazole moiety. The oxazoline ring is a critical functional group in synthetic chemistry, often employed as a directing group in ortho-metalation reactions or as a chiral auxiliary. The presence of the bromine atom makes the phenyl group amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a versatile precursor for the synthesis of complex pharmaceutical and material science targets.

The molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.13 g/mol . Accurate characterization is essential to confirm its identity and ensure purity prior to its use in subsequent synthetic steps.

Figure 1: Structure of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole.

¹H NMR Spectroscopy

Expertise & Experience: The Causality of Proton NMR ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the carbon-hydrogen framework of an organic molecule. By measuring the resonance frequencies of hydrogen nuclei in a magnetic field, we can determine their chemical environment, proximity to other protons (via spin-spin coupling), and the relative number of protons in each environment (via integration). For this molecule, ¹H NMR is crucial for confirming the substitution pattern of the aromatic ring and the integrity of the dihydrooxazole ring.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Data Interpretation and Discussion

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydrooxazole ring.

-

Aromatic Region (δ 7.0-8.0 ppm): The 2-bromophenyl group contains four protons. Due to the ortho-substitution, a complex multiplet pattern is expected. Specifically, the proton ortho to the bromine (H-6') will be deshielded, while the proton ortho to the oxazoline group (H-3') may also be shifted downfield. The remaining two protons (H-4' and H-5') will resonate in between, leading to a series of doublets and triplets.

-

Oxazoline Methylene Protons (δ ~4.1 ppm): The two protons on C5 of the oxazoline ring are chemically equivalent as there are no adjacent chiral centers. They are adjacent to an oxygen atom, which deshields them. Therefore, a sharp singlet integrating to 2H is predicted in this region.

-

Oxazoline Methyl Protons (δ ~1.4 ppm): The six protons of the two methyl groups on C4 are equivalent. They are attached to a quaternary carbon and are in a typical aliphatic region. A strong singlet integrating to 6H is expected.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄Br) | 7.20 - 7.80 | Multiplet (m) | 4H |

| Methylene (-O-CH₂-) | ~ 4.15 | Singlet (s) | 2H |

| Methyl (-C(CH₃)₂) | ~ 1.38 | Singlet (s) | 6H |

| Table 1: Predicted ¹H NMR Data (in CDCl₃). |

¹³C NMR Spectroscopy

Expertise & Experience: The Causality of Carbon NMR ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for identifying the number of unique carbon environments, including quaternary carbons, and their electronic nature. For this compound, it confirms the presence of all 11 carbon atoms and helps assign the key carbons of the oxazoline ring and the substituted aromatic ring.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer.

-

Parameters: A large number of scans is typically required due to the low natural abundance of ¹³C. A relaxation delay (e.g., 2 seconds) ensures accurate integration of quaternary carbons if needed.

-

Processing: Standard Fourier transformation and phasing are applied.

Data Interpretation and Discussion

The proton-decoupled ¹³C NMR spectrum is expected to display 11 distinct signals.

-

Oxazoline Carbons: The C2 carbon, positioned between two electronegative atoms (N and O), is significantly deshielded and will appear far downfield. Studies of similar oxazoles place this signal around 164 ppm[1][2]. The quaternary carbon C4 will be around 68 ppm, and the methylene carbon C5 will be near 79 ppm. The two equivalent methyl carbons will resonate at approximately 28 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon directly attached to the oxazoline ring (C1') and the carbon bonded to the bromine (C2') will be quaternary and their shifts influenced by these substituents. The remaining four CH carbons will appear in the typical aromatic region of 120-135 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Oxazoline, N=C-O) | ~ 164.5 | Most downfield signal |

| C1' (Aromatic, C-C=N) | ~ 132.0 | Quaternary |

| C3', C4', C5', C6' (Aromatic CH) | 127.0 - 134.0 | Four distinct CH signals |

| C2' (Aromatic, C-Br) | ~ 122.5 | Quaternary, shielded by Br |

| C5 (Oxazoline, -O-CH₂-) | ~ 79.5 | Methylene carbon |

| C4 (Oxazoline, -C(CH₃)₂) | ~ 68.2 | Quaternary carbon |

| Methyl (-C(CH₃)₂) | ~ 28.4 | Equivalent methyls |

| Table 2: Predicted ¹³C NMR Data (in CDCl₃). |

Mass Spectrometry (MS)

Expertise & Experience: The Causality of Mass Spectrometry Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, the key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exist in a nearly 1:1 natural abundance. This provides a definitive marker for the presence of a single bromine atom.

Experimental Protocol

-

Ionization Method: Electron Impact (EI) is a common technique for small, relatively stable molecules and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) can be used to confirm the molecular weight via the protonated molecule [M+H]⁺.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Data Acquisition: A full scan is performed to detect the molecular ion and all fragment ions.

Data Interpretation and Discussion

-

Molecular Ion (M⁺): The molecular weight is 254.13 Da. The mass spectrum will show two peaks of nearly equal intensity at m/z 254 (for the ⁷⁹Br isotope) and m/z 256 (for the ⁸¹Br isotope). This M⁺/M+2 pattern is unambiguous proof of a monobrominated compound.

-

Fragmentation Pattern: EI-MS induces fragmentation, providing a structural fingerprint[3]. Key fragmentations for 4,4-dimethyloxazoline derivatives often involve the loss of a methyl group or cleavage within the oxazoline ring[4][5].

-

Loss of Methyl (M-15): A pair of peaks at m/z 239/241 from the loss of a CH₃ radical.

-

Formation of Bromobenzoyl Cation: Cleavage of the bond between the phenyl ring and the oxazoline C2, followed by rearrangement, could lead to the [BrC₆H₄CO]⁺ ion at m/z 183/185. This is often a stable and prominent fragment.

-

Oxazoline Ring Fragmentation: Cleavage of the oxazoline ring can lead to smaller fragments. For instance, a fragment corresponding to the 4,4-dimethyl-azetidinone cation could appear.

-

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Notes |

| 254 / 256 | [M]⁺ | Molecular ion peak, characteristic 1:1 isotopic pattern. |

| 239 / 241 | [M - CH₃]⁺ | Loss of a methyl radical from the C4 position. |

| 183 / 185 | [BrC₆H₄CO]⁺ | Bromobenzoyl cation, a common and stable fragment. |

| 155 / 157 | [BrC₆H₄]⁺ | Bromophenyl cation, from loss of the entire oxazoline moiety. |

| Table 3: Predicted Key Fragments in EI Mass Spectrum. |

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality of IR Spectroscopy Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and effective method to confirm the presence of the key C=N bond of the oxazoline and the aromatic system.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.

Data Interpretation and Discussion

The IR spectrum provides a fingerprint unique to the molecule. The most diagnostic peaks are:

-

Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[6]

-

Aliphatic C-H Stretch: Medium to strong absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) from the methyl and methylene groups.

-

C=N Stretch: A strong, sharp absorption characteristic of the imine bond within the dihydrooxazole ring, expected in the 1630-1660 cm⁻¹ region. This is a key diagnostic peak.

-

Aromatic C=C Stretch: Two to three medium intensity bands in the 1450-1600 cm⁻¹ region.[6]

-

C-O Stretch: A strong band associated with the C-O single bond in the oxazoline ring, typically found in the 1200-1250 cm⁻¹ range.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2980 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1630 - 1660 | C=N Stretch | Dihydrooxazole Ring |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Dihydrooxazole Ring |

| Table 4: Predicted Characteristic IR Absorption Bands. |

Integrated Spectroscopic Workflow

Trustworthiness: A Self-Validating System No single technique provides complete structural proof. True confidence in a compound's identity comes from integrating the data from multiple orthogonal techniques. The workflow below illustrates how these methods are synergistically applied for a robust and self-validating characterization.

Figure 2: Integrated workflow for spectroscopic validation.

Conclusion

The structural elucidation of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is reliably achieved through a combination of NMR, MS, and IR spectroscopy. The key identifying features are:

-

¹H NMR: Characteristic singlets for the gem-dimethyl and methylene protons of the oxazoline ring, alongside a complex multiplet for the ortho-substituted aromatic ring.

-

¹³C NMR: A downfield signal for the C=N carbon (~164 ppm) and distinct signals for the oxazoline ring carbons.

-

Mass Spectrometry: A definitive molecular ion doublet at m/z 254/256, confirming the presence of one bromine atom.

-

IR Spectroscopy: A strong C=N stretching band around 1630-1660 cm⁻¹.

This guide provides the foundational spectroscopic data and interpretation necessary for researchers to confidently verify the structure and purity of this important synthetic intermediate.

References

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Retrieved January 14, 2026, from [Link]

-

Srivastava, R. M., e Silva, L. M. M., & Bhattacharyya, J. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Retrieved January 14, 2026, from [Link]

-

Spitzer, V. (2012). Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Harvey, D. J. (1995). Mechanisms for ion formation during the electron impact-mass spectrometry of picolinyl ester and 4,4-dimethyloxazoline derivatives of fatty acids. Journal of mass spectrometry, 30(9), 1333-1344. Retrieved January 14, 2026, from [Link]

-

Liu, C., Jiang, J.-Y., Liu, X.-H., & Jin, Z.-L. (1999). Studies on the Synthesis of 2-(2-Bromophenyl)oxazoline. Chemical Journal of Chinese Universities, 20(4), 569. Retrieved January 14, 2026, from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317. Retrieved January 14, 2026, from [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved January 14, 2026, from [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms for ion formation during the electron impact-mass spectrometry of picolinyl ester and 4,4-dimethyloxazoline derivatives of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Navigating the Nuances of Dihydro-1,3-oxazoles: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis

For Immediate Release

Garching, Germany – January 14, 2026 – For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Substituted dihydro-1,3-oxazoles, also known as oxazolines, are a class of privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their complex three-dimensional structures. This guide provides a deep dive into the ¹H and ¹³C NMR analysis of substituted dihydro-1,3-oxazoles, offering field-proven insights and practical methodologies.

The Critical Role of Dihydro-1,3-oxazoles and NMR in Modern Chemistry

The dihydro-1,3-oxazole ring is a five-membered heterocycle containing both nitrogen and oxygen, which imparts unique chemical properties and allows for diverse biological interactions. These structures are integral to many natural products and synthetic pharmaceuticals. The stereochemistry and substitution pattern of the dihydro-1,3-oxazole ring are critical to its function, making accurate and detailed structural analysis paramount. NMR spectroscopy provides unparalleled insight into the molecular framework, allowing for the precise determination of connectivity, stereochemistry, and conformational preferences.

¹H NMR Analysis: Decoding the Proton Environment

The proton NMR spectrum of a substituted dihydro-1,3-oxazole provides a wealth of information. The chemical shifts (δ) of the protons on the heterocyclic ring are highly sensitive to the nature and position of substituents.

The protons at the C4 and C5 positions of the dihydro-1,3-oxazole ring typically appear as a complex multiplet system due to their diastereotopic nature in chiral environments. The proton at the C2 position, if present, will have a chemical shift that is highly dependent on the substituent at this position.

| Proton Position | Typical Chemical Shift (δ) Range (ppm) | Notes |

| H-2 | 4.5 - 6.0 | Highly dependent on the substituent at C2. Can be a singlet, doublet, or triplet depending on adjacent protons. |

| H-4 | 3.5 - 5.0 | Often part of a complex multiplet with H-5. Diastereotopic protons can show distinct signals. |

| H-5 | 3.0 - 4.5 | Typically appears as two distinct signals for the diastereotopic protons, often as doublets of doublets. |

| Substituent Protons | Variable | Dependent on the specific substituent. |

Spin-Spin Coupling: The Key to Stereochemistry

The coupling constants (J) between adjacent protons are invaluable for determining the relative stereochemistry of substituents on the dihydro-1,3-oxazole ring. The vicinal coupling constant (³J) between protons on C4 and C5 is particularly informative.

-

cis-protons: Typically exhibit a larger coupling constant (³J ≈ 8-10 Hz).

-

trans-protons: Generally show a smaller coupling constant (³J ≈ 2-5 Hz).

The geminal coupling constant (²J) between the two protons on C5, if present, is usually in the range of -10 to -15 Hz.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the dihydro-1,3-oxazole molecule. The chemical shifts of the carbon atoms in the ring are characteristic and are influenced by the electronic effects of the substituents.

| Carbon Position | Typical Chemical Shift (δ) Range (ppm) | Notes |

| C-2 | 150 - 170 | The imine carbon, typically the most downfield signal in the ring. |

| C-4 | 65 - 85 | Chemical shift is sensitive to the substituent at C4. |

| C-5 | 50 - 75 | The methylene carbon, its shift is influenced by substituents at C4 and C5. |

| Substituent Carbons | Variable | Dependent on the specific substituent. |

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for preparing and analyzing a substituted dihydro-1,3-oxazole sample.

I. Sample Preparation

-

Solute Preparation: Accurately weigh 5-10 mg of the purified substituted dihydro-1,3-oxazole into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][3]

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for most modern spectrometers, referencing to the residual solvent peak is sufficient.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.

-

¹H Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that provides a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum and reference the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Advanced 2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming stereochemistry.

-

Visualizing the Core and Workflow

To better understand the structural analysis process, the following diagrams illustrate the fundamental dihydro-1,3-oxazole structure and the general workflow for its NMR analysis.

Caption: General structure of a substituted dihydro-1,3-oxazole with atom numbering.

Caption: Workflow for the NMR analysis of substituted dihydro-1,3-oxazoles.

Conclusion

The structural analysis of substituted dihydro-1,3-oxazoles by ¹H and ¹³C NMR spectroscopy is an indispensable tool in modern chemical research and drug development. A systematic approach, combining high-quality sample preparation, appropriate 1D and 2D NMR experiments, and a thorough understanding of chemical shifts and coupling constants, allows for the complete and unambiguous elucidation of these important heterocyclic structures. This guide serves as a foundational resource for scientists aiming to master the NMR analysis of this versatile class of compounds.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: NMR Bibliography. Retrieved from [Link][4]

-

University of Alberta, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link][2]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][5]

-

University College London, Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link][3]

-

Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link][6]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved from [Link][7]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link][8]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link][9]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link][10]

-

University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link][11]

-

Srivastava, R. M., da Silva, L. M. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1, 2, 4-Oxidiazoles and 4, 5-Dihydro-1, 2, 4-Oxadiazoles. Química Nova, 12(3), 221-224. Retrieved from [Link][12]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][13]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][14]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link][15]

-

University of Calgary, Department of Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link][16]

-

Tessier, M. B., et al. (2014). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. The Journal of Physical Chemistry B, 118(36), 10651-10664. Retrieved from [Link][17]

-

E-Swinburne University of Technology. (2021, July 28). Geminal and Vicinal couplings [Video]. YouTube. Retrieved from [Link][18]

-

Al-Hourani, B. J., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of some new 1, 3, 4-oxadiazole derivatives. ResearchGate. Retrieved from [Link][19]

-

Anglada, J. M., et al. (2017). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemical Science, 8(2), 1215-1226. Retrieved from [Link][20]

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 7. research.rug.nl [research.rug.nl]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. pubsapp.acs.org [pubsapp.acs.org]

- 10. compoundchem.com [compoundchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. scispace.com [scispace.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Maze: A Technical Guide to the Mass Spectrometry Fragmentation of Brominated Heterocyclic Compounds

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mass spectrometry fragmentation of brominated heterocyclic compounds. Moving beyond a generic overview, this document provides a deep dive into the nuanced interplay between the heterocyclic core, the influential bromine atom, and the ionization technique employed. By understanding the causality behind fragmentation pathways, analysts can more accurately and confidently elucidate the structures of these vital molecules. This guide emphasizes practical, field-proven insights, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Analytical Challenge and Opportunity

Brominated heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their structural elucidation is a critical step in discovery and development, with mass spectrometry being the analytical tool of choice. However, the presence of a bromine atom and a complex heterocyclic scaffold introduces a layer of complexity to fragmentation analysis.

The unique isotopic signature of bromine, with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, provides a powerful diagnostic tool for identifying bromine-containing fragments.[1] This guide will explore how to leverage this isotopic pattern and decipher the often-intricate fragmentation pathways to reveal a wealth of structural information. We will move from the foundational principles of ionization to the specific fragmentation behaviors of various brominated heterocyclic cores, providing both the "how" and the "why" behind the analytical strategies discussed.

The Bromine Isotopic Signature: A Built-in Marker

The near-equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes results in a characteristic M/M+2 pattern for any ion containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by 2 m/z units.[1] This distinctive signature is invaluable for confirming the presence of bromine in the molecular ion and its subsequent fragments. For compounds containing multiple bromine atoms, the isotopic pattern becomes more complex but remains highly informative.

| Number of Bromine Atoms | Isotopic Pattern (M:M+2:M+4...) | Approximate Intensity Ratio |

| 1 | M, M+2 | 1:1 |

| 2 | M, M+2, M+4 | 1:2:1 |

| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |

| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |

Table 1: Theoretical isotopic patterns for compounds containing multiple bromine atoms.

Ionization Techniques: Dictating the Initial Fragmentation Landscape

The choice of ionization technique is a critical first step that profoundly influences the extent and nature of fragmentation. The "hardness" or "softness" of the ionization method will determine whether you primarily observe the intact molecular ion or a rich spectrum of fragment ions.

Electron Ionization (EI): The "Hard" Approach for Detailed Fragmentation

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[2][3] This makes EI particularly useful for detailed structural elucidation by piecing together the puzzle of fragment ions.

Key Characteristics of EI for Brominated Heterocycles:

-

Extensive Fragmentation: Provides rich structural information.

-

Weak or Absent Molecular Ion: The high energy can lead to the complete fragmentation of the molecular ion.

-

Library Matching: The reproducible nature of EI spectra allows for matching against spectral libraries.

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[1] This is ideal for determining the molecular weight of the compound and for serving as a precursor ion for tandem mass spectrometry (MS/MS) experiments.

Key Characteristics of ESI for Brominated Heterocycles:

-

Prominent Molecular Ion: Excellent for confirming molecular weight.

-

Minimal In-Source Fragmentation: Preserves the intact molecule for subsequent analysis.

-

Suitability for LC-MS: Seamlessly couples with liquid chromatography for the analysis of complex mixtures.

General Fragmentation Pathways of Brominated Heterocyclic Compounds

While the specific fragmentation pattern is highly dependent on the heterocyclic system, several general pathways are commonly observed for brominated compounds.

Loss of the Bromine Atom

The cleavage of the C-Br bond is a frequent fragmentation pathway. This can occur through two primary mechanisms:

-

Homolytic Cleavage (Radical Loss): The C-Br bond breaks, with one electron going to the bromine atom and the other remaining with the heterocyclic ring, resulting in the loss of a bromine radical (•Br).

-

Heterolytic Cleavage (Loss of HBr): A hydrogen atom, often from an adjacent carbon or a functional group, is eliminated along with the bromine atom as hydrogen bromide (HBr). This is a common pathway for protonated molecules in ESI-MS/MS.[1]

Heterocyclic Ring Cleavage

The stability of the heterocyclic ring plays a significant role in its fragmentation. Aromatic heterocyclic systems are generally more stable and may require higher energy to induce ring cleavage. Common ring cleavage events include the loss of small neutral molecules such as:

-

HCN (Hydrogen Cyanide): Frequently observed in nitrogen-containing heterocycles like pyridines, pyrimidines, and indoles.

-

CO (Carbon Monoxide): A characteristic loss from heterocyclic systems containing a carbonyl group.

-

CS (Carbon Monosulfide): Can be observed in the fragmentation of sulfur-containing heterocycles like thiophenes.

Side-Chain Fragmentation

If the brominated heterocycle possesses side chains, fragmentation will also be directed by the functional groups within those chains. Alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and McLafferty rearrangements are common fragmentation pathways for aliphatic side chains.

Fragmentation of Specific Brominated Heterocyclic Cores

The following sections provide a more detailed look at the fragmentation behavior of common brominated heterocyclic systems, illustrated with predicted pathways and experimental observations.

Brominated Pyridines and Pyrimidines

These six-membered nitrogen-containing heterocycles are prevalent in many biologically active compounds. Their fragmentation is often characterized by the initial loss of HBr, followed by the cleavage of the heterocyclic ring.

For example, the fragmentation of 2-Amino-4-bromopyrimidine under ESI-MS/MS conditions is predicted to proceed via the initial loss of HBr, followed by the elimination of HCN from the pyrimidine ring.[1]

Caption: Predicted ESI-MS/MS fragmentation of 2-Amino-4-bromopyrimidine.

Brominated Indoles and Benzimidazoles

These fused heterocyclic systems, containing a benzene ring fused to a five-membered nitrogen-containing ring, are common scaffolds in pharmaceuticals. Their fragmentation often involves cleavage of the five-membered ring.

Under ESI-MS/MS, brominated indole derivatives can undergo complex rearrangements and ring contractions.[4] For brominated benzimidazoles, a characteristic fragmentation pathway involves the sequential loss of two molecules of hydrogen cyanide.[5][6]

Brominated Quinolines

Quinolines, with a benzene ring fused to a pyridine ring, are another important class of heterocycles. Their fragmentation can involve the loss of the bromine atom or HBr, followed by cleavage of the pyridine ring. The substitution pattern on the quinoline ring can significantly influence the fragmentation pathway.[7]

Brominated Thiophenes

Thiophenes are five-membered, sulfur-containing aromatic heterocycles. Their fragmentation under electron ionization can involve the loss of the bromine atom, followed by the loss of a thioformyl radical (•CHS) or rearrangement to form a stable thiopyrylium ion.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible results, it is essential to follow a well-defined experimental protocol. The following provides a general workflow for the analysis of brominated heterocyclic compounds using LC-MS/MS.

Sample Preparation

-

Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL for a stock solution.

-

Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Method:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion, confirming the characteristic bromine isotopic pattern.

-

Product Ion Scan (MS/MS): Select the monoisotopic peak of the protonated molecular ion as the precursor and acquire a product ion spectrum to observe the fragmentation pattern.

-

Collision Energy Optimization: Vary the collision energy (e.g., 10-40 eV) to find the optimal energy that produces a rich and informative fragment spectrum.

-

Caption: General experimental workflow for LC-MS/MS analysis.

Data Interpretation: Assembling the Structural Puzzle

The final and most critical step is the interpretation of the mass spectral data. A systematic approach is key:

-

Identify the Molecular Ion: Look for the characteristic M/M+2 isotopic pattern to confirm the presence of bromine and determine the molecular weight.

-

Analyze the Fragmentation Pattern:

-

Identify major fragment ions and their corresponding neutral losses.

-

Look for the bromine isotopic pattern in the fragment ions to determine which fragments retain the bromine atom.

-

Propose logical fragmentation pathways based on the principles discussed in this guide.

-

-

Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, significantly increasing the confidence in structural assignments.[6]

-

Compare with Reference Spectra: If available, compare the acquired spectrum with reference spectra from databases or literature to confirm the identity of the compound.

Conclusion: From Data to Discovery

The mass spectrometry fragmentation of brominated heterocyclic compounds is a multifaceted analytical challenge that, when approached systematically, yields a wealth of structural information. By understanding the fundamental principles of ionization, the diagnostic power of the bromine isotopic signature, and the characteristic fragmentation pathways of different heterocyclic cores, researchers can confidently elucidate the structures of these important molecules. This guide provides a framework for this analytical journey, empowering scientists to move from complex data to confident discovery.

References

-

IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways proposed for the degradation under different CID.... Retrieved from [Link]

-

ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). a, b Comparison between the electron ionization mass spectrum of the.... Retrieved from [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

PubMed. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

ResearchGate. (2025). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Retrieved from [Link]

-

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Retrieved from [Link]

-

ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

PubMed. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

PubMed. (2008). Double photoionization of thiophene and bromine-substituted thiophenes. Retrieved from [Link]

-

Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

-

PubMed. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

-

SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]

-

Cambridge Open Engage. (2025). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]

-

ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Stability and handling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline

An In-depth Technical Guide to the Stability and Handling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is a heterocyclic compound of significant interest in modern organic synthesis. Its structure, featuring a stable oxazoline ring coupled with a reactive bromophenyl group, makes it a versatile intermediate. The oxazoline moiety frequently serves as a directing group for ortho-metalation, a protecting group for carboxylic acids, or a chiral auxiliary in asymmetric synthesis.[1][2] The presence of the bromine atom provides a handle for subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures.

This guide provides an in-depth analysis of the chemical stability, reactivity, and safe handling protocols for 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline. Understanding these core characteristics is paramount for its effective and safe utilization in research and development, ensuring both experimental success and laboratory safety.

Section 1: Physicochemical and Spectroscopic Data

A foundational understanding of a compound's physical properties is essential before its use in any experimental setting. The key properties for 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | Inferred |

| Molecular Weight | 254.12 g/mol | Inferred |

| Appearance | Typically a solid or oil | Inferred |

| CAS Number | Not explicitly found, related compounds exist | [3][4][5] |

Note: Specific data like melting point, boiling point, and density were not available for this exact isomer in the search results but are expected to be similar to related phenyl-oxazoline compounds.[5]

Section 2: Chemical Stability and Reactivity Profile

The utility of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is defined by the interplay between the stability of the oxazoline ring and the reactivity of the bromophenyl moiety.

The Oxazoline Ring: A Stable yet Reactive Moiety

The 4,4-dimethyl-2-oxazoline ring is generally stable under neutral, anhydrous conditions, and at moderate temperatures.[6] However, its stability is pH-dependent, and it is susceptible to hydrolysis under both strongly acidic and basic conditions. This reactivity is also the basis for its use as a protecting group for carboxylic acids.[1]

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acids (e.g., HCl, H₂SO₄), the oxazoline ring undergoes hydrolysis to yield the corresponding N-(2-hydroxy-2,2-dimethylethyl)-2-bromobenzamide. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the imine carbon.

Alkaline Hydrolysis: While more resistant to base than acid, the oxazoline ring can be hydrolyzed under forcing alkaline conditions (e.g., refluxing aqueous NaOH) to the corresponding carboxylate salt after ring opening.

Reactivity of the Bromophenyl Group

The 2-bromophenyl moiety is the primary site for synthetic transformations.

-

Ortho-Directing Group: The oxazoline ring is a powerful ortho-directing group for lithiation. Treatment with a strong organolithium base (e.g., n-BuLi or sec-BuLi) at low temperatures (-78 °C) selectively deprotonates the C6 position (ortho to the oxazoline and meta to the bromine). The resulting aryllithium species can be trapped with various electrophiles. This reactivity highlights the stability of the oxazoline ring to strongly basic, non-nucleophilic reagents under anhydrous conditions.[1]

-

Cross-Coupling Reactions: The C-Br bond is a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are typically performed under neutral or mildly basic conditions, which are well tolerated by the oxazoline ring.

Incompatible Materials

Based on the reactivity profile, the following materials should be considered incompatible:

-

Strong Acids and Bases: Will cause hydrolysis of the oxazoline ring.[1][7]

-